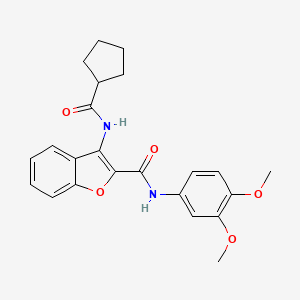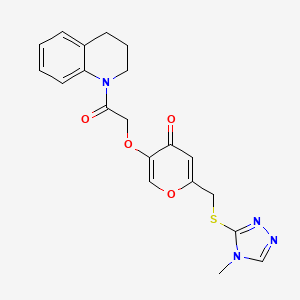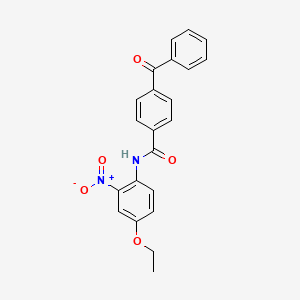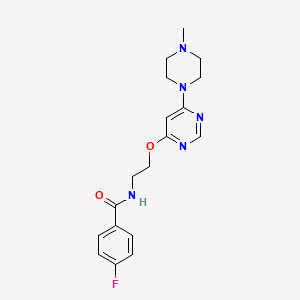![molecular formula C18H17ClFN3S B2555361 1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-05-3](/img/structure/B2555361.png)
1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a compound that belongs to the class of thiourea derivatives. This compound has shown potential in various scientific research applications due to its biochemical and physiological effects. We will also explore the future directions for research on this compound.
Scientific Research Applications
Interaction with Biomolecules and Enzyme Inhibition
Thiourea derivatives have been investigated for their interaction with biomolecules, such as DNA and proteins. Studies have shown that certain thiourea complexes can interact with DNA through electrostatic modes, suggesting potential applications in gene therapy and molecular biology (Hussain et al., 2020). Moreover, these compounds have been identified as efficient enzyme inhibitors, providing a basis for the development of therapeutic agents. For instance, some thiourea derivatives exhibit significant anti-cholinesterase activity, indicating potential uses in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (Rahman et al., 2021).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of thiourea derivatives highlight their potential in developing new antimicrobial agents. Research has demonstrated that nickel(II) and cobalt(III) complexes with acylthioureas show significant antibacterial and antifungal activities, underscoring their potential in addressing infectious diseases (Khan et al., 2020).
Applications in Material Science
Thiourea derivatives have also found applications in materials science, particularly in the development of photochromic systems and electronic devices. For example, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives exhibit thermally irreversible and fatigue-resistant photochromic properties, suggesting their utility in developing optical storage devices and smart windows (Uchida et al., 1990).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3S/c1-11-13(14-10-12(20)6-7-16(14)22-11)8-9-21-18(24)23-17-5-3-2-4-15(17)19/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAZJWZEBZVPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[4-[(2-chloroacetyl)amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2555280.png)
![N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2555281.png)
![N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2555282.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)




![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)

